molecular formula C14H18N2O B1149563 6-hexanamidoindole CAS No. 104436-58-0

6-hexanamidoindole

Cat. No.: B1149563
CAS No.: 104436-58-0
M. Wt: 230
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hexanamidoindole is a synthetic organic compound featuring an indole core (a bicyclic structure comprising a benzene ring fused to a pyrrole ring) with a hexanamide side chain attached at the 6-position. The hexanamide group consists of a six-carbon aliphatic chain terminating in an amide functional group (-CONH₂). Indole derivatives are widely studied in pharmaceutical and biochemical research due to their structural similarity to tryptophan and serotonin, enabling interactions with biological targets such as enzymes and receptors .

Properties

CAS No.

104436-58-0

Molecular Formula

C14H18N2O

Molecular Weight

230

Synonyms

6-hexanamidoindole

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of 6-Hexanamidoindole and Analogues

Compound Name Core Structure Substituent/Modification Key Functional Groups CAS Number (if available)
This compound Indole Hexanamide at 6-position Amide, aromatic NH Not provided
6-[(6-Chloro-2-methoxy-acridin-9-yl)amino]hexanamide Acridine Chloro, methoxy, hexanamide Amide, chloro, methoxy Not provided
6-(1,3-Dioxoisoindol-2-yl)-N-(3-methyl-1-phenylindol-2-yl)hexanamide Isoindole/Indole Dioxoisoindolyl, methylphenylindole Amide, dioxo, aromatic methyl 34213-75-7

Key Observations:

Core Structure Differences: this compound’s indole core contrasts with the acridine (a tricyclic aromatic system) in the acridine derivative and the isoindole/indole hybrid in the dioxoisoindolyl compound . These differences influence electronic properties and binding affinities.

The methylphenylindole substituent in the isoindole derivative adds steric hindrance, which could affect receptor selectivity or metabolic stability .

Amide Chain Length :

  • All three compounds share a hexanamide chain, suggesting a design strategy to balance flexibility and hydrophobicity. Longer chains may enhance interactions with hydrophobic protein pockets.

Table 2: Inferred Property Comparison

Property This compound Acridine Derivative Isoindole Derivative
Molecular Weight ~260–280 g/mol (estimated) Higher (due to acridine and chloro) Highest (dioxo and methylphenyl groups)
Solubility Moderate (amide polarity) Low (chloro/methoxy increase lipophilicity) Moderate (dioxo enhances polarity)
Biological Target Indole-binding proteins DNA intercalation (acridine’s known role) Kinase/enzyme inhibition (isoindole)

Key Insights:

  • Acridine Derivative : The acridine core is associated with DNA intercalation, a mechanism utilized in anticancer agents (e.g., acridine orange). The hexanamide chain may serve as a linker for conjugation or targeting .
  • Isoindole Derivative : The dioxo group could participate in hydrogen bonding, making it suitable for enzyme inhibition (e.g., kinase inhibitors). The methylphenyl group may enhance binding to hydrophobic active sites .
  • This compound : The absence of bulky substituents may favor interactions with indole-specific targets, such as serotonin receptors or tryptophan-processing enzymes.

Research Implications and Limitations

While the evidence lacks explicit data on this compound, structural parallels to its analogues suggest:

  • Drug Development : The hexanamide chain could be optimized for pharmacokinetic properties (e.g., half-life, bioavailability).
  • SAR Studies : Systematic modification of substituents (e.g., adding chloro or methoxy groups) may refine target selectivity.
  • Limitations : Absence of empirical data (e.g., IC₅₀, LogP) necessitates experimental validation of inferred properties.

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